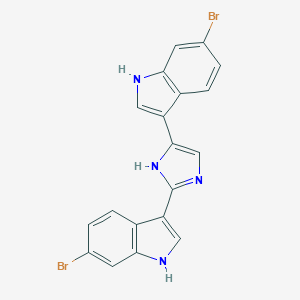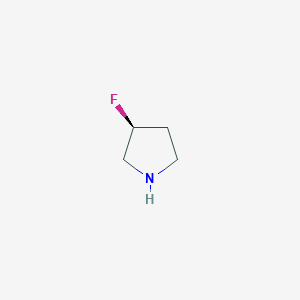
(S)-3-fluoropyrrolidine
Descripción general
Descripción
This usually involves the IUPAC name, other names (if any), and the class of compounds it belongs to. The molecular formula and molar mass are also included.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves the study of the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
-
Scientific Field
- Application Summary: “(S)-3-fluoropyrrolidine” is used as a ligand for metal complexes in the creation of ferroelectric materials .
- Methods of Application/Experimental Procedures: A cadmium-“(S)-3-fluoropyrrolidine” perovskite ferroelectric is created. The specific procedures would depend on the exact experimental setup .
- Results/Outcomes: The resulting ferroelectric has a Curie temperature (Tc) at 303 K, which is 63 K higher than those of non-substituted cadmium-pyrrolidine complexes. This extends the working temperature of ferroelectrics to room temperature .
-
Scientific Field
- Application Summary: “(S)-3-fluoropyrrolidine” is used in the preparation of analogues of active pharmaceutical ingredients (APIs) .
- Methods of Application/Experimental Procedures: “(S)-3-fluoropyrrolidine” can be easily attached to molecular scaffolds through nucleophilic substitution .
- Results/Outcomes: An “(S)-3-fluoropyrrolidine” modified pyrazolopyridazine inhibitor of tyrosine regulated kinase showed a pIC50 (negative log of half maximal inhibitory concentration) of 6.73 .
-
Scientific Field
- Application Summary: “(S)-3-fluoropyrrolidine” is used as a ligand for metal complexes in the creation of ferroelectric materials .
- Methods of Application/Experimental Procedures: A cadmium-“(S)-3-fluoropyrrolidine” perovskite ferroelectric is created. The specific procedures would depend on the exact experimental setup .
- Results/Outcomes: The resulting ferroelectric has a Curie temperature (Tc) at 303 K, which is 63 K higher than those of non-substituted cadmium-pyrrolidine complexes. This extends the working temperature of ferroelectrics to room temperature .
-
Scientific Field
- Application Summary: “(S)-3-fluoropyrrolidine” is used in the preparation of analogues of active pharmaceutical ingredients (APIs) .
- Methods of Application/Experimental Procedures: “(S)-3-fluoropyrrolidine” can be easily attached to molecular scaffolds through nucleophilic substitution .
- Results/Outcomes: An “(S)-3-fluoropyrrolidine” modified pyrazolopyridazine inhibitor of tyrosine regulated kinase showed a pIC50 (negative log of half maximal inhibitory concentration) of 6.73 .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. Material Safety Data Sheets (MSDS) are a good source of this information.
Direcciones Futuras
This involves identifying areas where further research could be done, such as potential applications of the compound, or new reactions it could be used in.
For a specific compound like “(S)-3-fluoropyrrolidine”, you would need to look up these details in chemical databases, scientific literature, and safety data sheets. If you’re doing this as part of a research project, you might also need to perform experiments to gather some of this information yourself. Please note that handling chemicals should always be done in a controlled environment following safety regulations.
I hope this general approach helps! If you have questions about a different compound or need more information, feel free to ask.
Propiedades
IUPAC Name |
(3S)-3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGNGVFPQRJJM-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-fluoropyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



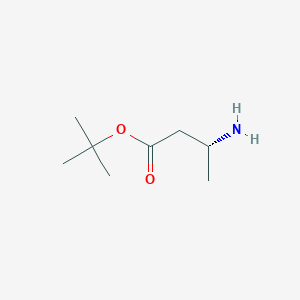
![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)
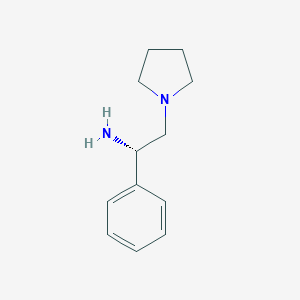
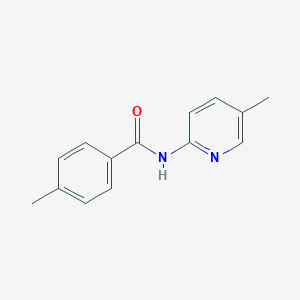

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)

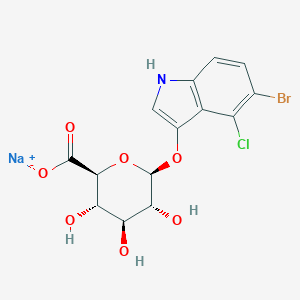
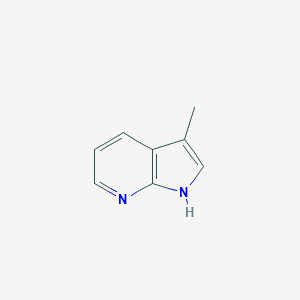
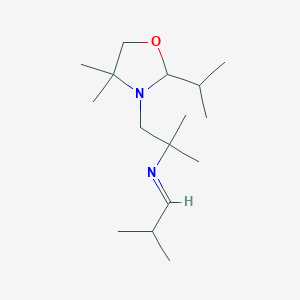
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)

![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)
